molecular formula C14H26N2O5 B7963749 methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate

methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate

Cat. No.: B7963749
M. Wt: 302.37 g/mol
InChI Key: RHKCQCVEKQCPHR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate is a synthetic compound, known for its multifaceted applications in organic synthesis and medicinal chemistry. With its unique structure, it is a valuable intermediate in peptide synthesis, owing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate can be synthesized through various routes. One common method involves the protection of the amino group in lysine with a tert-butoxycarbonyl group, followed by esterification of the carboxylic acid group with methanol. This process typically employs catalysts such as hydrochloric acid or sulfuric acid under controlled temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, this compound is produced using automated synthesizers which facilitate large-scale peptide synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the compound, including purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate undergoes a variety of reactions including:

  • Hydrolysis: : Removal of the ester and tert-butoxycarbonyl groups under acidic or basic conditions.

  • Reduction: : Conversion of the acetamido group to an amino group using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions where functional groups are introduced to the molecule.

Common Reagents and Conditions

Typical reagents for these reactions include acids like trifluoroacetic acid for deprotection, strong bases for ester hydrolysis, and reducing agents for selective reduction processes. Reaction conditions generally involve controlled temperatures, inert atmospheres, and sometimes the use of solvents like dichloromethane or ethanol.

Major Products

The major products from these reactions are derivatives of the original compound, tailored for specific applications in drug design and peptide synthesis.

Scientific Research Applications

Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate finds extensive use in:

  • Chemistry: : As a building block in the synthesis of peptides and complex organic molecules.

  • Biology: : In the study of protein interactions and enzyme kinetics.

  • Medicine: : As an intermediate in the production of pharmaceuticals, particularly those involving peptide-based drugs.

  • Industry: : In the manufacture of biopolymers and other high-value materials.

Mechanism of Action

Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate is compared to other amino acid derivatives like:

  • Methyl (2S)-6-{[(benzyloxy)carbonyl]amino}-2-acetamidohexanoate

  • Methyl (2S)-6-{[(fluorenylmethoxy)carbonyl]amino}-2-acetamidohexanoate

Each of these compounds offers unique benefits in peptide synthesis, such as varying stability and deprotection conditions. The tert-butoxycarbonyl group’s ease of removal under mild conditions makes it particularly advantageous compared to other protecting groups.

Comparison with Similar Compounds

  • Methyl (2S)-6-{[(benzyloxy)carbonyl]amino}-2-acetamidohexanoate

  • Methyl (2S)-6-{[(fluorenylmethoxy)carbonyl]amino}-2-acetamidohexanoate

  • Ethyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate

These compounds are often used interchangeably in research and industrial applications depending on the specific requirements of the synthesis process. The choice of protecting groups and esters depends on the desired reaction conditions and the final application of the synthesized peptides or organic molecules.

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Properties

IUPAC Name

methyl (2S)-2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-10(17)16-11(12(18)20-5)8-6-7-9-15-13(19)21-14(2,3)4/h11H,6-9H2,1-5H3,(H,15,19)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKCQCVEKQCPHR-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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